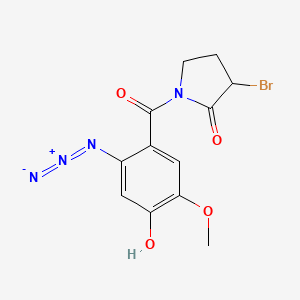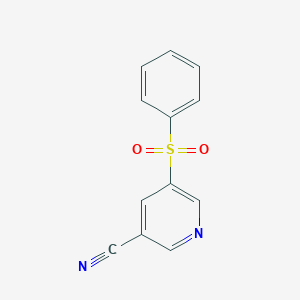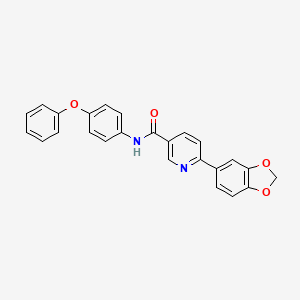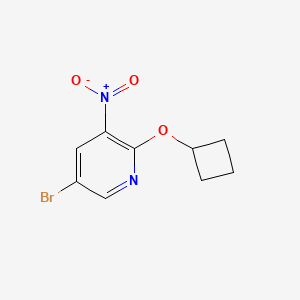![molecular formula C18H23NO B12640074 [4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenyl](cyclohexyl)methanone CAS No. 919288-14-5](/img/structure/B12640074.png)
[4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenyl](cyclohexyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a phenyl ring attached to a cyclohexylmethanone group, with an azabicyclohexane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azabicyclohexane Moiety: This step involves the cyclization of a suitable precursor to form the azabicyclohexane structure.
Attachment of the Phenyl Ring: The phenyl ring is introduced through a substitution reaction, often using a halogenated phenyl compound.
Introduction of the Cyclohexylmethanone Group: This step involves the addition of the cyclohexylmethanone group to the phenyl ring, typically through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicine, 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone has potential applications as a pharmaceutical intermediate. Its structure may be modified to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its bicyclic structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone involves its interaction with specific molecular targets. The azabicyclohexane moiety may interact with enzymes or receptors, modulating their activity. The phenyl and cyclohexylmethanone groups can also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone : This compound has a similar structure but with a cyclopropyl group instead of a cyclohexyl group.
- 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone : This compound features a cyclopentyl group in place of the cyclohexyl group.
Uniqueness
The uniqueness of 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone lies in its specific combination of the azabicyclohexane moiety with the phenyl and cyclohexylmethanone groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
919288-14-5 |
|---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
[4-(3-azabicyclo[3.1.0]hexan-1-yl)phenyl]-cyclohexylmethanone |
InChI |
InChI=1S/C18H23NO/c20-17(13-4-2-1-3-5-13)14-6-8-15(9-7-14)18-10-16(18)11-19-12-18/h6-9,13,16,19H,1-5,10-12H2 |
InChI Key |
UBLHMWATOJUFKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=C(C=C2)C34CC3CNC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-5-[(4-methylphenyl)methyl]phenol](/img/structure/B12640004.png)

![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]-](/img/structure/B12640010.png)

![3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one](/img/structure/B12640034.png)


![8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B12640051.png)
![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12640065.png)
![4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine](/img/structure/B12640067.png)



![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12640085.png)
